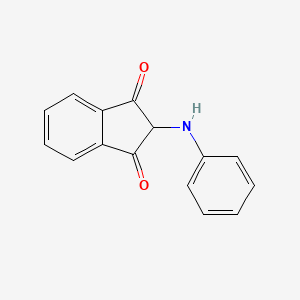
2-Anilino-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-1H-indene-1,3(2H)-dione typically involves the reaction of aniline with indene-1,3-dione under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an organic solvent like ethanol or methanol. The reaction temperature and time can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Anilino-1H-indene-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-Anilino-1H-indene-1,3(2H)-dione derivatives: Compounds with different substituents on the indene or aniline moieties.
Indene-1,3-dione derivatives: Compounds with various functional groups attached to the indene-1,3-dione core.
Aniline derivatives: Compounds with different substituents on the aniline ring.
Uniqueness
This compound is unique due to its specific structure, which combines the indene-1,3-dione core with an aniline moiety
Propiedades
Número CAS |
806659-84-7 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-anilinoindene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)13(14)16-10-6-2-1-3-7-10/h1-9,13,16H |
Clave InChI |
DKCCDEXLYRVMFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



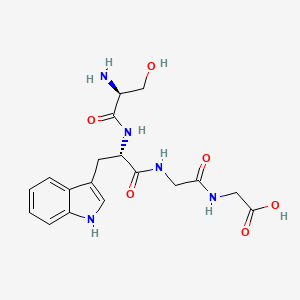

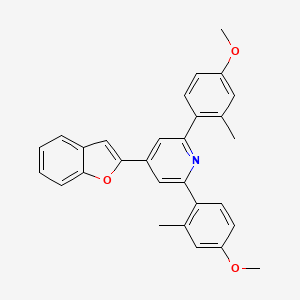
![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
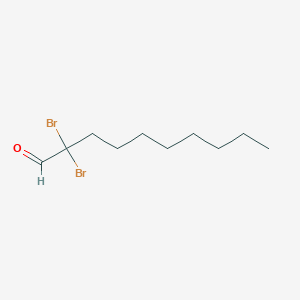
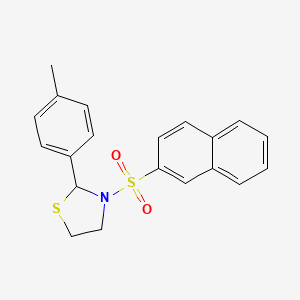
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)
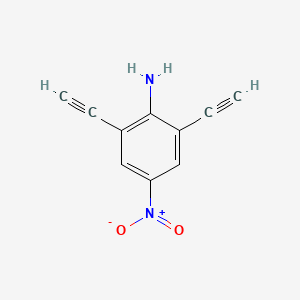
![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)
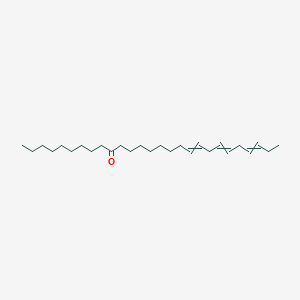
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
